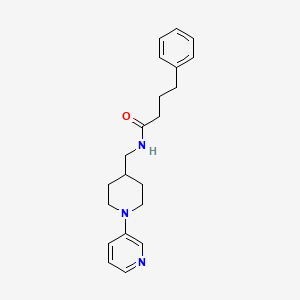

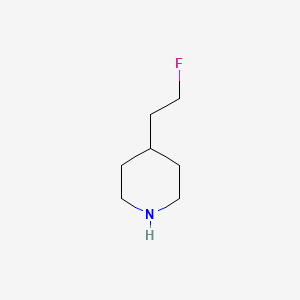

4-(2-Fluoroethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Molecular Structure Analysis

The molecular formula of 4-(2-Fluoroethyl)piperidine is C7H14FN . It has a molecular weight of 131.191 Da .Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación

Radiotracer Development

4-(2-Fluoroethyl)piperidine derivatives, such as [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE), have been explored as potential sigma-1 receptor radioligands. [18F]SFE has shown promise for use in human positron emission tomography (PET) imaging studies due to its high-affinity sigma-1 receptor binding and favorable radiation dosimetry estimates. This could make it a useful tool in neurological research and diagnosis (Waterhouse et al., 2006).

Antipsychotic Research

Derivatives of this compound have been linked to various arylcarbamates, showing affinity for dopamine and serotonin receptors. These compounds demonstrate potential as antipsychotics, particularly those affecting the mesocorticolimbic dopaminergic system, suggesting applications in the treatment of psychiatric disorders (Hansen et al., 1998).

Antimicrobial Activity

Research has been conducted on spiro-piperidin-4-ones, involving this compound structures, for their potential in treating tuberculosis. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008).

Corrosion Inhibition

Piperidine derivatives, including those with this compound structure, have been studied for their corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(2-Fluoroethyl)piperidine is thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

This compound interacts with thrombin to inhibit its activity . This interaction results in a modulating effect on platelets and prolongs the clotting time . The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Biochemical Pathways

The action of this compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting thrombin, this compound prevents the formation of fibrin, thereby disrupting the coagulation cascade and preventing clot formation .

Pharmacokinetics

This compound is orally administered and has a long half-life, making it suitable for chronic use in humans . This property impacts the bioavailability of this compound, as it remains in the system for a longer period, thereby prolonging its effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of thrombin activity and modulation of platelet function . This results in a prolonged clotting time and potentially prevents the formation of harmful blood clots .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of 4-(2-Fluoroethyl)piperidine could be focused on developing more efficient synthesis methods and exploring its potential applications in the pharmaceutical industry.

Propiedades

IUPAC Name |

4-(2-fluoroethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNFFUNNAHYRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)

![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide](/img/structure/B2576255.png)

![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2576259.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2576260.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/no-structure.png)

![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)

![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)